molecular formula C25H36N2O2S B11588403 (5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11588403
M. Wt: 428.6 g/mol
InChI Key: FGIYTYWROSSJSH-HKWRFOASSA-N
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Description

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a benzylidene moiety with tert-butyl groups, and a thioxoimidazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzylidene moiety.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-cyclohexyl-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one is unique due to its combination of a cyclohexyl group, a benzylidene moiety with tert-butyl groups, and a thioxoimidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H36N2O2S

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H36N2O2S/c1-24(2,3)18-13-16(14-19(21(18)28)25(4,5)6)15-20-22(29)27(23(30)26(20)7)17-11-9-8-10-12-17/h13-15,17,28H,8-12H2,1-7H3/b20-15-

InChI Key

FGIYTYWROSSJSH-HKWRFOASSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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